molecular formula C15H14NNaO2S B1404828 Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate CAS No. 1394042-23-9

Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate

Cat. No.: B1404828
CAS No.: 1394042-23-9
M. Wt: 295.3 g/mol
InChI Key: FCYVVNFYESGMQM-UHFFFAOYSA-M
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Description

“Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate” is a chemical compound with the CAS number 1394042-23-9 . It has a molecular weight of 295.33 and a molecular formula of C15H14NNaO2S .

Scientific Research Applications

Schistosomicidal Agents

A study by Mahran et al. (2007) synthesized a series of benzothiazol-2-yl-dithiocarbamates and their copper complexes, which showed significant schistosomicidal activity. These compounds, including variations of benzothiazole derivatives, were found to cause 100% worm mortality at specific concentrations, suggesting their potential as schistosomicidal agents.

Structural Studies

Research by Ruiwu et al. (1997) isolated a compound as an unexpected product from a reaction involving the anion of sodium 2-(1,3-benzothiazolyl)ethanonitrile. The study provided insights into the structural features and dihedral angles of benzothiazole derivatives.

Heterocyclization Reactions

The work of Savitskii et al. (2008) and Badahdah (2008) explored the heterocyclization reactions of 1-(benzothiazol-2-yl)-4-phenylthiosemicarbazide. These reactions led to the formation of various heterocyclic compounds, illustrating the versatility of benzothiazole derivatives in chemical synthesis.

HMG-CoA Reductase Inhibitors

Connolly et al. (1993) Connolly et al. (1993) synthesized a series of compounds related to benzothiazole, showing their ability to inhibit HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis, indicating the potential of benzothiazole derivatives in developing cholesterol-lowering drugs.

Multicomponent Crystal Studies

A study by Hołyńska & Dehnen (2011) synthesized a two-component salt containing a benzothiazol-2-iminium cation. This research provides valuable information on the crystal structure and properties of benzothiazole-related compounds.

Antitumor Activity

Several studies, including those by Yurttaş et al. (2015), Wang et al. (2009), and Ostapiuk et al. (2017), have demonstrated the antitumor properties of benzothiazole derivatives. These compounds were found to inhibit the growth of various human tumor cells, highlighting their potential in cancer therapy.

Antimicrobial and Antifungal Activity

Research by Deohate et al. (2013) and Al-Sultani & Al-lami (2021) explored the antimicrobial and antifungal properties of new benzothiazole derivatives. These studies suggest the potential use of these compounds in combating microbial and fungal infections.

Properties

IUPAC Name

sodium;2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S.Na/c17-15(18)9-14-16-12-7-6-11(8-13(12)19-14)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYVVNFYESGMQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Reactant of Route 3
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Reactant of Route 5
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate

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